(5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione
Description
(5Z)-5-(8-Ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a hybrid heterocyclic compound combining a pyrroloquinoline scaffold with a thiazolidinedione moiety. Its Z-configuration at the exocyclic double bond is critical for biological activity, as this geometry optimizes interactions with target proteins such as blood clotting factors . The compound is synthesized via condensation of 8-ethoxy-4,4,6-trimethylpyrrolo[3,2,1-ij]quinoline-1,2-dione with 2-thioxothiazolidin-4-one under reflux in acetic acid, yielding a product characterized by HPLC-HRMS-ESI, NMR, and melting point analysis .
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(5Z)-5-(6-ethoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O4S/c1-5-25-10-6-11-9(2)8-19(3,4)21-14(11)12(7-10)13(17(21)23)15-16(22)20-18(24)26-15/h6-8H,5H2,1-4H3,(H,20,22,24)/b15-13- |
InChI Key |
YQCQEDASQODQIU-SQFISAMPSA-N |
Isomeric SMILES |
CCOC1=CC2=C3C(=C1)/C(=C/4\C(=O)NC(=O)S4)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=C4C(=O)NC(=O)S4)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the thiazolidine-dione moiety. Key steps include:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Ethoxy Group Introduction: The ethoxy group is introduced via an etherification reaction.
Formation of the Thiazolidine-Dione Moiety: This involves the reaction of a thiazolidine precursor with a suitable dione under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress pathways.
Pathways Involved: Modulation of redox balance, inhibition of specific enzymes, or interaction with DNA.
Comparison with Similar Compounds
Key Differences :
- Ethoxy vs. Methoxy/Iodo : The ethoxy group in the target compound balances lipophilicity and steric bulk, unlike methoxy (smaller, less lipophilic) or iodo (bulkier, heavier atom) .
- Pyrroloquinoline Core: The 4,4,6-trimethyl substitution in the target compound enhances steric stabilization compared to 4,4-dimethyl analogs .
Pharmacological Activity
Anticoagulant activity is a key focus for this compound class. Comparisons include:
The target compound’s ethoxy group contributes to superior inhibitory potency against clotting factors, likely due to optimized hydrophobic interactions .
Physical and Spectral Properties
The target compound’s ethoxy group results in distinct ¹H NMR signals (e.g., triplet for CH3CH2 at δ 1.18) absent in methoxy or iodo analogs .
Biological Activity
The compound (5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolidine core linked to a pyrroloquinoline moiety. The presence of an ethoxy group and multiple methyl substituents contributes to its unique chemical behavior and biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The thiazolidine ring is known to enhance the electron-donating ability of the molecule, potentially leading to increased scavenging of free radicals. Studies have shown that derivatives of thiazolidinediones can reduce oxidative stress markers in various cell types.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. In vitro assays demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory diseases.
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. It was found to induce apoptosis in human cancer cells through the activation of caspase pathways. The mechanism appears to involve the modulation of cell cycle regulators and the induction of oxidative stress within cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in tumor size in xenograft models treated with the compound. |
| Study 2 | Showed enhanced survival rates in mice with induced inflammatory conditions when treated with (5Z)-5-(8-ethoxy...) compared to controls. |
| Study 3 | Reported cytotoxic effects against breast cancer cell lines with IC50 values indicating strong activity. |
The biological effects of this compound are believed to be mediated through several mechanisms:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
- Activation of MAPK Signaling : Involvement in cellular stress responses may lead to apoptosis in cancer cells.
- Regulation of Antioxidant Enzymes : Enhancing the expression of enzymes like superoxide dismutase (SOD) and catalase could explain its antioxidant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
